

Synthesis of Vinylsulfonic Acid via Carbyl Sulfate Hydrolysis: A Technical Guide

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Compound of Interest

Compound Name: **Vinylsulfonic acid**

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This in-depth technical guide details the synthesis of **vinylsulfonic acid**, a pivotal monomer in the production of a wide range of functional polymers, through the alkaline hydrolysis of carbyl sulfate. This methodology is a cornerstone of industrial **vinylsulfonic acid** production, valued for its high yield and efficiency. This document provides a comprehensive overview of the process, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathways and workflows.

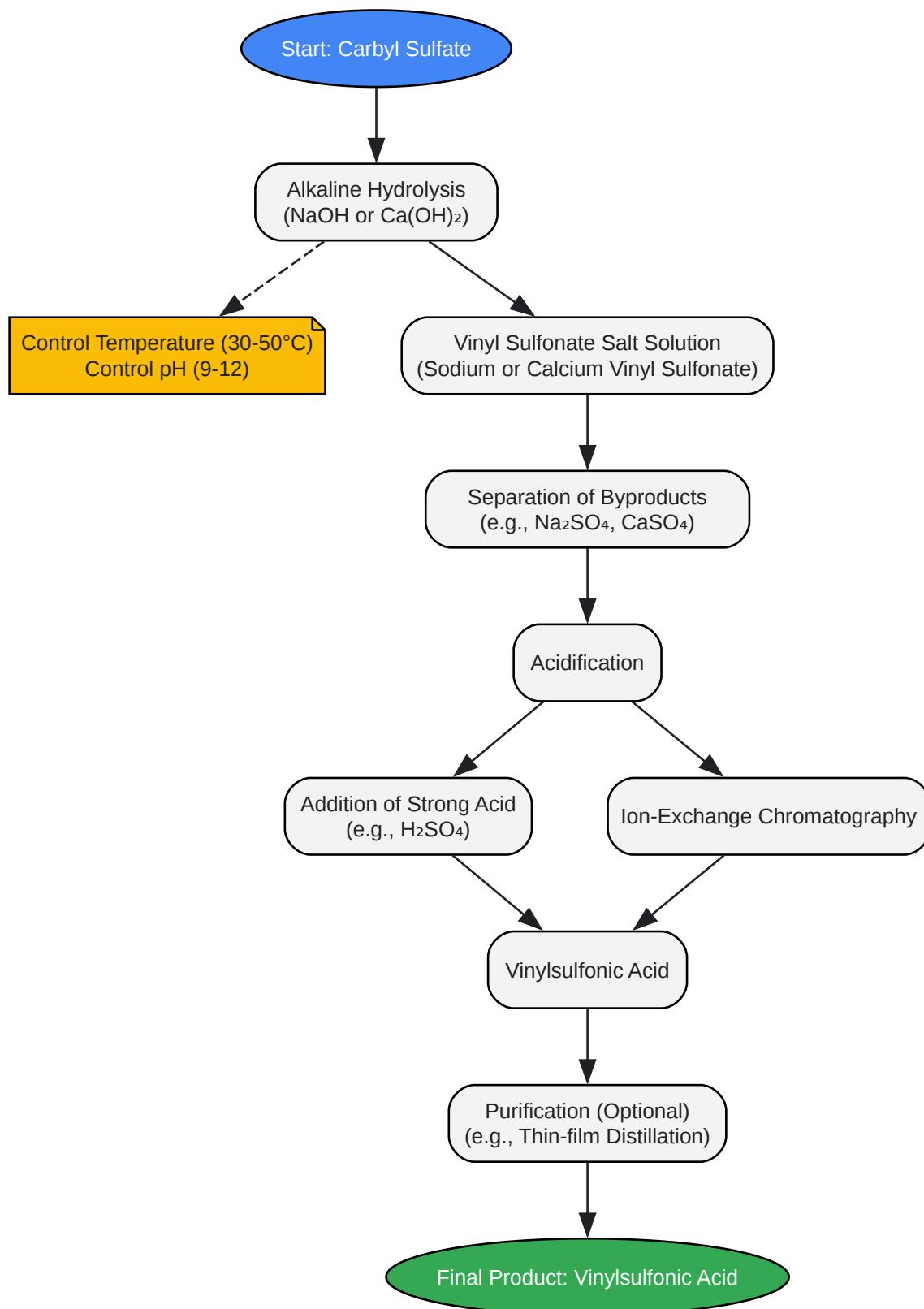
Process Overview

The industrial synthesis of **vinylsulfonic acid** from carbyl sulfate is a two-stage process.^[1] The first stage involves the alkaline hydrolysis of carbyl sulfate (1,3,2-dioxathiolane 2,2-dioxide) to form a vinyl sulfonate salt.^[1] This reaction is highly exothermic, with a reaction enthalpy of -1,675 kJ/kg, necessitating stringent control over temperature and pH to prevent unwanted side reactions and ensure product purity.^[1] Common bases used for this hydrolysis are sodium hydroxide and calcium hydroxide.^[2]

The second stage involves the acidification of the vinyl sulfonate salt to yield the final product, **vinylsulfonic acid**.^[1] This can be achieved through the addition of a strong acid, such as sulfuric acid, or by using a strongly acidic ion-exchange resin.^{[2][3]}

Reaction Mechanism

The alkaline hydrolysis of carbonyl sulfate to vinyl sulfonate proceeds through a concerted elimination (E2) mechanism. The hydroxide ion acts as a base, abstracting a proton from the carbon atom beta to the sulfate group. Simultaneously, the C-O bond cleaves, and the sulfate ring opens, leading to the formation of the vinyl sulfonate anion and water.

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